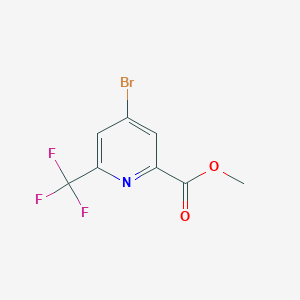

![molecular formula C13H8F3NO2 B2667802 [3-(Trifluoromethyl)oxanthren-1-yl]amine CAS No. 948009-23-2](/img/structure/B2667802.png)

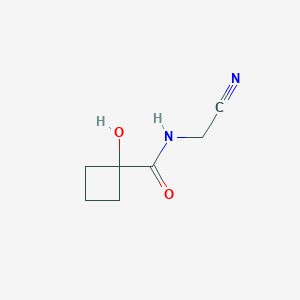

[3-(Trifluoromethyl)oxanthren-1-yl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Environmental Remediation

Amine-containing sorbents, such as those functionalized with [3-(Trifluoromethyl)oxanthren-1-yl]amine, are critical in environmental remediation efforts, particularly in the removal of persistent and toxic substances like Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to efficiently remove contaminants at low concentrations, offering a promising approach to treating municipal water and wastewater (Ateia et al., 2019).

Advanced Oxidation Processes

Amines, including those structurally similar to this compound, play a crucial role in the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes (AOPs). These processes are effective in mineralizing nitrogen-containing compounds, enhancing the efficacy of treatment schemes for water polluted with amines, dyes, and pesticides. The degradation mechanisms often involve the specific attack of oxidants on nitrogen atoms, underscoring the importance of understanding these reactions for environmental protection (Bhat & Gogate, 2021).

Industrial and Synthetic Chemistry

Amine-functionalized compounds are pivotal in various industrial and synthetic chemistry applications. For example, they serve as raw materials in the fine organic synthesis industry, contributing to the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These applications highlight the versatile role of amine-functionalized compounds in producing a broad range of chemicals and materials, indicating potential uses for this compound in similar contexts (Nazarov et al., 2021).

Analytical Chemistry and Biosensors

In analytical chemistry, amine-functionalized materials, including those potentially derivable from this compound, are used to develop sensitive and selective sensors and biosensors. These materials can be engineered to detect a wide range of chemical and biological substances, offering high specificity and sensitivity for applications in environmental monitoring, healthcare, and food safety.

Materials Science

In materials science, amine-functionalized compounds are utilized in creating advanced materials with tailored properties. For instance, metal–organic frameworks (MOFs) functionalized with amine groups have shown exceptional CO2 sorption capacities, highlighting their potential in gas storage, separation technologies, and catalysis. Such applications suggest that this compound could contribute to the development of new materials with specific functionalities for environmental and energy-related applications (Lin et al., 2016).

Future Directions

Properties

IUPAC Name |

3-(trifluoromethyl)dibenzo-p-dioxin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)7-5-8(17)12-11(6-7)18-9-3-1-2-4-10(9)19-12/h1-6H,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWPCMDAPYEYFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

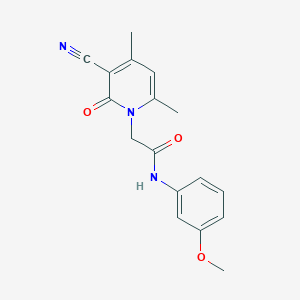

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2667720.png)

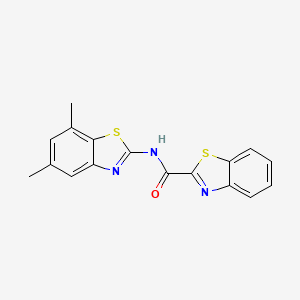

![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2667723.png)

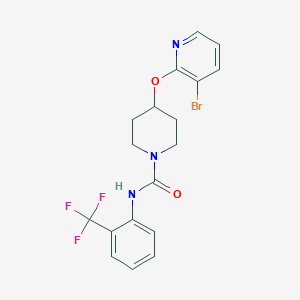

![6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2667726.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2667731.png)

![2-[(4-chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-isopropyloxime](/img/structure/B2667734.png)